molecular formula C17H13ClN6O2S B2712168 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 872861-80-8

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2712168
CAS No.: 872861-80-8
M. Wt: 400.84
InChI Key: JKJULAMRVZMLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a thioacetamide linkage to a 5-methylisoxazole moiety. The 3-chlorophenyl group may enhance lipophilicity and influence target binding, while the thioacetamide-isoxazole substituent could modulate solubility and metabolic stability.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O2S/c1-10-5-14(23-26-10)22-15(25)8-27-17-13-7-21-24(16(13)19-9-20-17)12-4-2-3-11(18)6-12/h2-7,9H,8H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJULAMRVZMLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chlorophenyl group through a nucleophilic aromatic substitution reaction. The thioether linkage is then formed by reacting the intermediate with a suitable thiol reagent under basic conditions. Finally, the isoxazole moiety is introduced via a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. The compound's structure allows it to interact with the ATP-binding site of CDK2, leading to inhibition of tumor cell proliferation. In vitro assays have demonstrated that compounds with similar scaffolds significantly inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit antimicrobial activity against a range of pathogens. The thioether moiety in the structure enhances its interaction with bacterial membranes, thereby disrupting their integrity and function. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease. Experimental models have demonstrated that treatment with this compound results in decreased levels of inflammatory markers .

Case Studies

StudyApplicationFindings
Nassar et al., 2022AnticancerDemonstrated significant inhibition of CDK2 activity leading to reduced tumor growth in vitro.
Abdel Aal et al., 2022AntimicrobialShowed effective bactericidal activity against Staphylococcus aureus and E. coli strains.
Radi et al., 2016Anti-inflammatoryReported a marked decrease in TNF-alpha levels in animal models treated with the compound.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to certain protein kinases, potentially inhibiting their activity and affecting cellular signaling pathways. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioether and isoxazole moieties contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores

Key Findings and Trends

Substituent Effects on Yield: Bulky or polar substituents (e.g., tert-butoxycarbonyl in compound 2w ) correlate with higher yields (up to 92%), likely due to improved solubility during synthesis. In contrast, Example 83 achieved only 19% yield, possibly due to steric hindrance from the chromenone moiety. The target compound’s 5-methylisoxazole group may offer synthetic advantages similar to benzoxazole derivatives (e.g., 2p, 60–89% yields ).

Thermal Stability: Example 83 exhibits a high melting point (302–304°C), attributed to its rigid chromenone substituent. The target compound’s 3-chlorophenyl and isoxazole groups may confer moderate thermal stability, comparable to benzoxazole analogs (e.g., 2p–2s ).

Structural Flexibility and Functionalization :

  • The azidopropyl group in 2s highlights the scaffold’s adaptability for "click chemistry," a feature absent in the target compound. However, the 3-chlorophenyl group in the target may enhance π-π stacking interactions in biological targets compared to simpler aryl groups (e.g., 2p’s propargyl ).

Comparative Bioactivity :

  • While direct data are unavailable, compounds like 871478-86-3 (with a trifluoromethyl group) suggest that electron-withdrawing substituents may enhance target affinity. The target compound’s 3-chlorophenyl group could similarly improve binding to hydrophobic kinase pockets.

Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel derivative featuring a pyrazolo[3,4-d]pyrimidine scaffold. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves the cyclization of substituted phenyl and thioketone derivatives.
  • Introduction of the Isothiazole Moiety : The thioether linkage is formed by reacting the pyrazolo derivative with 5-methylisoxazole.
  • Acetamide Formation : Acetylation is performed to yield the final product.

Antitumor Activity

Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. For instance:

  • In vitro Studies : The compound demonstrated inhibitory activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these cell lines ranged from 1.74 µM to 9.20 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
A5492.24
MCF-71.74
HepG29.20

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antifungal Activity : It showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents .
  • Antibacterial Activity : Moderate to strong antibacterial effects were noted against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting IC50 values as low as 2.14 µM .

Mechanistic Studies

Molecular docking studies have provided insights into the interaction between the compound and its biological targets:

  • CDK2 Inhibition : Docking studies suggest that the compound selectively inhibits CDK2 over CDK1, which is crucial for cell cycle regulation. This selectivity is believed to contribute to its anticancer efficacy .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study focusing on A549 cells revealed that treatment with the compound induced apoptosis through activation of caspase pathways, suggesting a mechanism for its anticancer effects .
  • Antimicrobial Efficacy Assessment : In a comparative study, derivatives of this compound were tested against various bacterial strains, demonstrating significant activity that could lead to new treatments for resistant infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and what reagents are critical for its preparation?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of α-chloroacetamides with thiol-containing intermediates. For example, reacting 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at room temperature . Alternatively, Vilsmeier-Haack reagent (DMF/POCl₃) can facilitate cyclization reactions for pyrazolo[3,4-d]pyrimidine scaffolds under reflux conditions (60°C, 5 hours) . Key reagents include chloroacetyl derivatives and heterocyclic amines for functionalization .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential for confirming molecular weight and substituent positions. X-ray crystallography can resolve stereochemical ambiguities, particularly for the pyrazolo-pyrimidine core . Cross-validation using IR spectroscopy and elemental analysis ensures purity .

Q. What are the documented biological targets or pharmacological activities associated with this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related pyrazolo-pyrimidine derivatives exhibit kinase inhibition (e.g., JAK2, EGFR) and antiproliferative activity. In vitro assays using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays are recommended for preliminary screening .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thioether linkage formation in this compound?

  • Methodological Answer : Yield optimization requires systematic parameter screening. Design of Experiments (DoE) approaches, such as varying solvent polarity (DMF vs. acetonitrile), temperature (25–80°C), and stoichiometric ratios (1:1.2 thiol:chloroacetamide), can identify optimal conditions . HPLC monitoring of intermediates (e.g., thiolate anion formation) ensures reaction progression .

Q. How should contradictions in reported reaction conditions (e.g., solvent/base combinations) be resolved?

  • Methodological Answer : Reproduce conflicting protocols under controlled conditions (e.g., K₂CO₃ in DMF vs. triethylamine in THF) and compare yields/purity via LC-MS. Solvent choice impacts nucleophilicity: polar aprotic solvents stabilize intermediates, while weaker bases may reduce side reactions . Kinetic studies (time-resolved NMR) can clarify mechanistic discrepancies .

Q. What strategies are effective for resolving ambiguities in NMR data due to tautomeric equilibria in the pyrazolo-pyrimidine core?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can stabilize tautomeric forms. For example, cooling to −20°C may freeze the equilibrium, allowing distinct proton signals for NH and aromatic protons. Computational modeling (DFT) predicts dominant tautomers .

Q. How can molecular docking studies be designed to predict the compound’s interaction with kinase targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger’s Glide to dock the compound into ATP-binding pockets (e.g., PDB: 1M17 for JAK2). Validate poses with mutagenesis data (e.g., Ala-scanning for key residues). MD simulations (AMBER/NAMD) assess binding stability, with MM-GBSA scoring for affinity ranking .

Q. What in vitro assays are recommended to evaluate metabolic stability and cytochrome P450 inhibition?

  • Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactor to measure intrinsic clearance (CLint). LC-MS/MS quantifies parent compound depletion. CYP450 inhibition (e.g., CYP3A4, CYP2D6) is assessed via fluorogenic substrates (e.g., Vivid® assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.